

Molecular & Chemical Profile of RTI-111-d3

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: RTI-111-d3

Cat. No.: S1816262

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RTI-111-d3 is a deuterated version of the tropane derivative RTI-111 (Dichloropane), which is a cocaine analog and receptor binding ligand [1] [2] [3]. The tables below summarize its core chemical and pharmacological properties.

Table 1: Basic Chemical Identifiers

Property	Description
Chemical Name	(1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride [4]
Synonyms	RTI-111-d3; RTI 4229-111-d3 [4]
CAS Number	Not specified in search results (Parent compound RTI-111: 150653-91-1) [3]
Molecular Formula	C ₁₆ H ₂₀ Cl ₃ NO ₂ [4] [3]
Molecular Weight	364.6945 g/mol [4] [3]
Chemical Class	Phenyltropane (Tropane derivative) [2] [3]

Table 2: Pharmacological Profile of RTI-111 (Parent Compound)

The following data is for the non-deuterated RTI-111 and illustrates its potent activity as a monoamine reuptake inhibitor [2] [5].

Property	Description / Value
Primary Mechanism	Potent triple reuptake inhibitor (TRI) of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [2] [5].
IC₅₀ (nM)	DAT: 0.79 ± 0.09 ; SERT: 3.13 ± 0.36 ; NET: 17.96 ± 0.85 [2].
Potency vs. Cocaine	Significantly higher affinity for all three monoamine transporters compared to cocaine [2].
Key Effects	Stimulation, euphoria, appetite suppression; slower onset and longer duration than cocaine [2].
Addiction Potential	Functions as a positive reinforcer in primate self-administration studies, indicating high abuse potential [5].

Experimental Research Overview

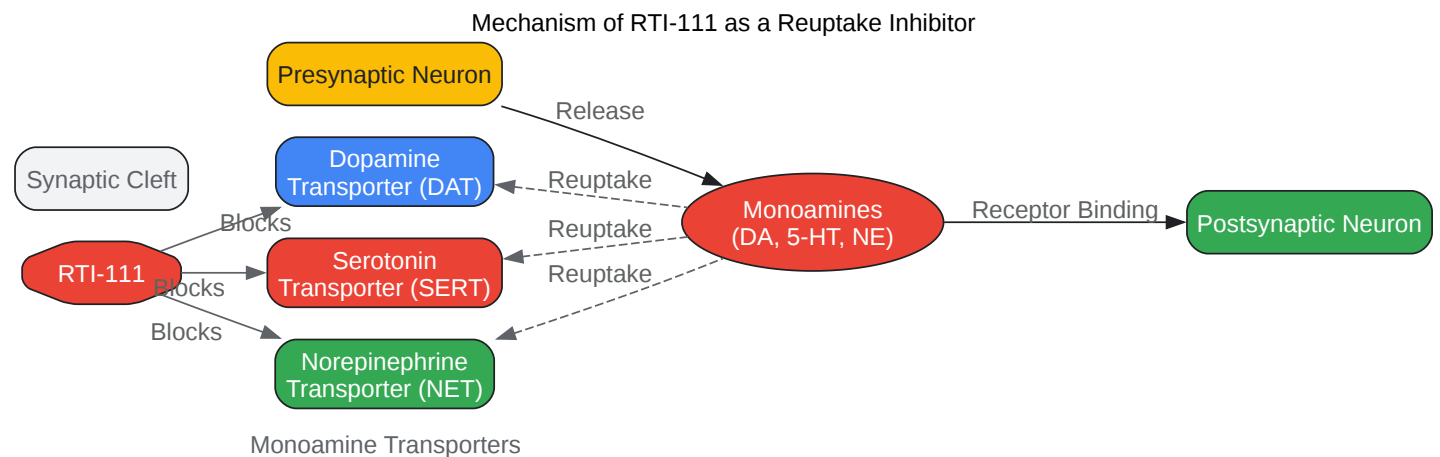
Much of the behavioral and pharmacological understanding of this compound class comes from studies on RTI-111 in animal models.

Reinforcing and Discriminative Stimulus Effects in Primates [5]

- **Objective:** To evaluate if RTI-111 could block the reinforcing and discriminative effects of methamphetamine (MA) in rhesus monkeys.
- **Methodology:**
 - **Self-Administration (Progressive-Ratio):** Monkeys were pretreated with RTI-111 (0.01-0.1 mg/kg, i.m.) 15 minutes before having access to self-administer MA.
 - **Drug Discrimination:** Monkeys trained to discriminate (+)-amphetamine from saline were tested with MA, RTI-111, or a combination of both.
- **Key Findings:** Contrary to the hypothesis, RTI-111 itself functioned as a positive reinforcer and **increased, rather than blocked, the behavioral potency of methamphetamine** [5].

Visualizing the Pharmacological Mechanism

The diagram below, defined using the DOT language, illustrates the core mechanism of action of RTI-111 in the synaptic cleft.



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RTI-111 blocks monoamine reuptake, increasing neurotransmitter levels in the synapse. This diagram shows how RTI-111 binds to and blocks the DAT, SERT, and NET, preventing the reuptake of neurotransmitters and leading to increased levels in the synaptic cleft and enhanced postsynaptic signaling [2].

Research Applications and Safety

- **Stated Research Applications:** RTI-111 and its analogs have been used as research tools for studying cocaine's effects on the brain, mechanisms of drug addiction, and as potential therapeutic agents for addiction, depression, anorexia, and neurodegenerative diseases [1] [3].
- **Critical Safety Note:** It is crucial to recognize that RTI-111 is **classified as a drug of abuse and a controlled substance** [1] [2]. The non-deuterated compound has a **high potential for abuse and addiction**, as demonstrated in primate studies [5]. Its extended use may lead to significant cardiovascular risks and other adverse effects [2].

Knowledge Gaps and Limitations

The search results reveal significant limitations in the available data.

- **Data is Not Current:** The most recent scientific study found was published in 2000 [5], and chemical supplier information is from 2021 [4], indicating a lack of recent research in the public domain.
- **Limited Specifics on Deuterated Form:** The available data primarily describes the pharmacology of the non-deuterated RTI-111. The specific impact of deuterium substitution (**RTI-111-d3**) on its pharmacokinetics (e.g., metabolic stability) and pharmacology is not detailed in the results.
- **No Detailed Signaling Pathways:** The search results did not contain elaborated intracellular signaling pathway data needed to create the more complex diagrams requested.

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References

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